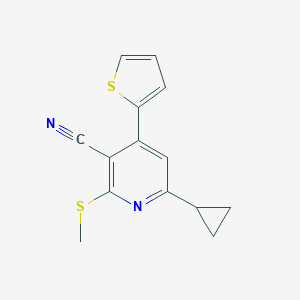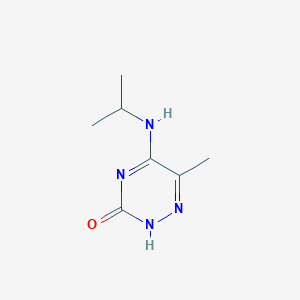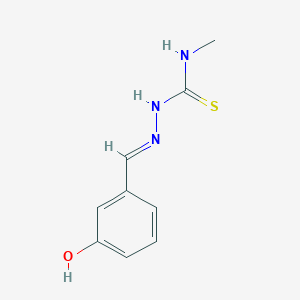
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile, also known as CTN-10, is a novel compound that has shown promising results in scientific research. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile acts as a selective agonist of the α7 nAChR subtype, which is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR subtype by 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile leads to increased release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in cognitive and motor function.
Biochemical and Physiological Effects:
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of various diseases. It has also been shown to increase the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in cognitive and motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile for lab experiments include its selectivity for the α7 nAChR subtype, which allows for the study of specific physiological processes. Its ability to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of various diseases also makes it a promising compound for therapeutic applications. The limitations of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile for lab experiments include its relatively low potency compared to other nAChR agonists and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
For research on 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile include further elucidation of its mechanism of action and its potential therapeutic applications in various diseases. Studies on the pharmacokinetics and pharmacodynamics of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile in humans are also needed to determine its safety and efficacy for clinical use. Additionally, the development of more potent and soluble analogs of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile could lead to the discovery of novel compounds with even greater therapeutic potential.
Métodos De Síntesis
The synthesis method of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile involves the reaction of 2-cyclopropylthiophene-3-carbaldehyde with methyl thiourea and 2-chloronicotinonitrile in the presence of a base catalyst. The reaction proceeds through multiple steps, including cyclization and condensation, to yield the final product.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of these diseases.
Propiedades
Nombre del producto |
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile |
|---|---|
Fórmula molecular |
C14H12N2S2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
6-cyclopropyl-2-methylsulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S2/c1-17-14-11(8-15)10(13-3-2-6-18-13)7-12(16-14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 |
Clave InChI |
BICGMKDMXAGMLT-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
SMILES canónico |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)


![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)



![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)